Tert-butyl (6-bromohexyl)(methyl)carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-bromohexyl)(methyl)carbamate typically involves the reaction of 6-amino-1-hexanol with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl (6-hydroxyhexyl)carbamate. This intermediate is then treated with phosphorus tribromide (PBr3) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-bromohexyl)(methyl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN).
Deprotection Reactions: Aqueous phosphoric acid or trifluoroacetic acid (TFA) are commonly used for deprotection, usually at room temperature.
Major Products
Substitution Reactions: Products include azidohexyl carbamates and thiocyanatohexyl carbamates.
Deprotection Reactions: The major product is 6-bromohexylamine.
Scientific Research Applications
Tert-butyl (6-bromohexyl)(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl (6-bromohexyl)(methyl)carbamate involves its role as a cleavable linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
N-(6-Aminohexyl)carbamic Acid tert-Butyl Ester: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl carbazate: Used in similar applications but has different reactivity due to the presence of a hydrazide group instead of a carbamate.
Uniqueness
Tert-butyl (6-bromohexyl)(methyl)carbamate is unique due to its bromine atom, which makes it highly reactive in substitution reactions. This reactivity is crucial for its role as a linker in the synthesis of complex molecules and bioconjugates .
Properties
IUPAC Name |
tert-butyl N-(6-bromohexyl)-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9-13/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQDKCDPOBKRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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